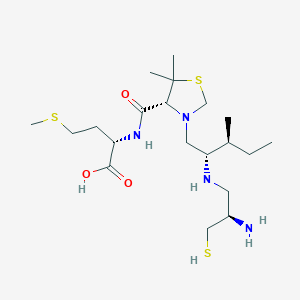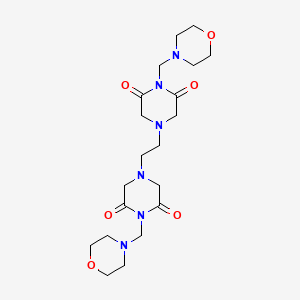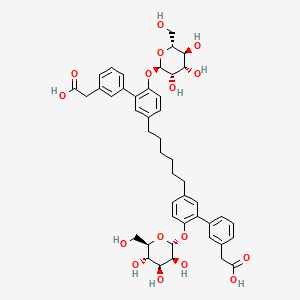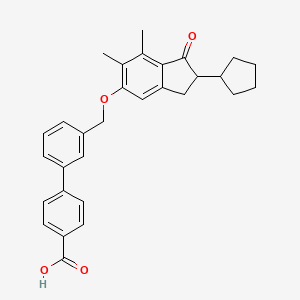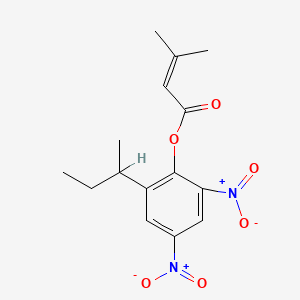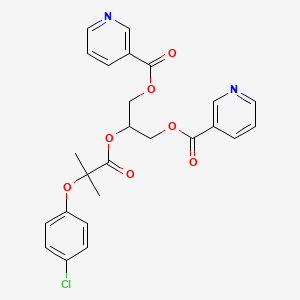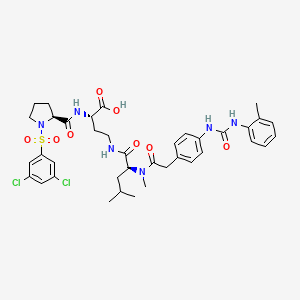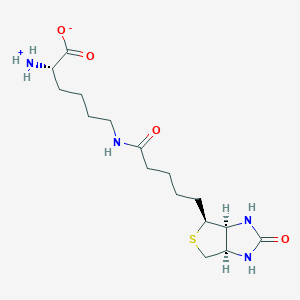![molecular formula C30H26N2O4 B1667153 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione CAS No. 96969-83-4](/img/structure/B1667153.png)
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione
Vue d'ensemble
Description
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione is an anthraquinone . It is also known as BML-266 and is an inhibitor of SIRT2 .
Molecular Structure Analysis
The molecular formula of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione is C30H26N2O4. Its molecular weight is 478.5 g/mol.Applications De Recherche Scientifique
Synthesis and Reactivity
- 1,4-Bis(amino)anthracene-9,10-diones, including derivatives related to the anti-cancer drugs Ametantrone and Mitoxantrone, have been synthesized with different functional groups. Theoretical calculations suggest that such derivatives might have lower cardiotoxicities than Mitoxantrone (Morley & Furlong, 2006).
Interaction with Biological Molecules
- Studies on anthracene derivatives like Mitoxantrone (DDEA) using molecular dynamics and density functional theory have provided insights into their interaction with biological molecules, including their adsorption on fullerene and potential therapeutic applications (Mary et al., 2021).
Antitumor Activity
- Unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones have shown significant antitumor activity in vitro and in vivo, indicating their potential as anticancer agents (Krapcho et al., 1986).
DNA Binding and Cytotoxicity
- A series of 2,6-disubstituted 1,4-bis(omega-aminoalkanamido)anthracene-9,10-diones have been synthesized and examined for DNA-binding and cytotoxic properties, suggesting potential as anticancer agents (Agbandje et al., 1992).
Luminescent Properties and Sensor Applications
- Anthracene derivatives have been studied for their luminescent properties, showing potential as chemodosimeters and biological probes for detecting proteins and DNA (Lu et al., 2010).
Organic Semiconducting Molecules
- New anthracene-containing conjugated molecules have been synthesized and evaluated for use in organic thin-film transistors, exhibiting high charge carrier mobilities (Bae et al., 2010).
Optoelectronic and Electrochemical Properties
- Planar and helical dinaphthophenazines based on 9,10-bis((triisopropylsilyl)ethynyl)anthracene-1,2-dione have been synthesized, offering insights into their optoelectronic and electrochemical properties (Chen et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. The compound’s interaction with this enzyme is central to its biological activity .
Mode of Action
1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione interacts with DNA topoisomerase II, leading to the inhibition of the enzyme’s decatenation activity . This interaction results in drug-induced DNA-protein cross-linking in cells, depending on the availability of topoisomerase II .
Biochemical Pathways
The compound’s interaction with DNA topoisomerase II affects the DNA replication and transcription pathways. By inhibiting the enzyme’s activity, 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione disrupts the normal functioning of these pathways, leading to downstream effects such as the inhibition of DNA synthesis .
Pharmacokinetics
The compound’s interaction with dna topoisomerase ii suggests that it may have good cellular uptake and nuclear targeting . These properties could impact the compound’s bioavailability.
Result of Action
The interaction of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione with DNA topoisomerase II leads to cytotoxicity in cells . The compound’s cytotoxic potential is enhanced in cells that overproduce topoisomerase II .
Action Environment
The action of 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione can be influenced by environmental factors. For instance, the compound’s cytotoxicity is enhanced in hypoxic tumor cells, suggesting that the tumor microenvironment can influence its efficacy .
Orientations Futures
Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Propriétés
IUPAC Name |
1,4-bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O4/c33-21-9-5-19(6-10-21)15-17-31-25-13-14-26(32-18-16-20-7-11-22(34)12-8-20)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,31-34H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHFIBEJJLZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCC4=CC=C(C=C4)O)NCCC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384692 | |
| Record name | 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96969-83-4 | |
| Record name | 1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JFD00244 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


